5-(Aminomethyl)pyrazin-2-ol
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Overview
Description
5-(Aminomethyl)pyrazin-2-ol is a heterocyclic compound that contains both a pyrazine ring and an amino group attached to a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)pyrazin-2-ol typically involves the reaction of pyrazine derivatives with aminomethylating agents. One common method involves the reaction of 2-chloropyrazine with formaldehyde and ammonia under basic conditions to yield this compound. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)pyrazin-2-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form 5-(aminomethyl)pyrazine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 5-(aminomethyl)pyrazine.
Substitution: Formation of halogenated or alkylated derivatives
Scientific Research Applications
5-(Aminomethyl)pyrazin-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)pyrazin-2-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The pathways involved can include inhibition of key metabolic enzymes or disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-(Aminomethyl)pyrazin-2-ol dihydrochloride
- This compound hydrochloride
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for various applications .
Properties
Molecular Formula |
C5H7N3O |
---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
5-(aminomethyl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C5H7N3O/c6-1-4-2-8-5(9)3-7-4/h2-3H,1,6H2,(H,8,9) |
InChI Key |
LAPYFVLFCBRREF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=O)N1)CN |
Origin of Product |
United States |
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